N-(2-phenylethyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a unique combination of phenethyl, thienyl, and trifluoromethyl groups attached to a pyrimidinyl amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is the condensation of a phenethylamine derivative with a pyrimidine precursor that has been functionalized with thienyl and trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and may involve microwave irradiation to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-substituted 2,5-di(2-thienyl)pyrroles: These compounds share the thienyl and pyrrole structures and are known for their electrochemical properties.
Thiophene derivatives: These compounds are widely studied for their applications in materials science and medicinal chemistry.
Uniqueness
N-PHENETHYL-N-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H14F3N3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H14F3N3S/c18-17(19,20)15-11-13(14-7-4-10-24-14)22-16(23-15)21-9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,21,22,23) |
InChI Key |
RXMFHNGNDRMFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.